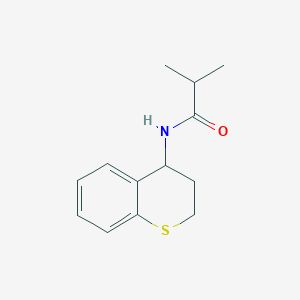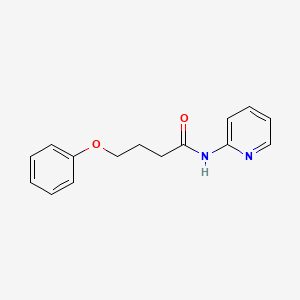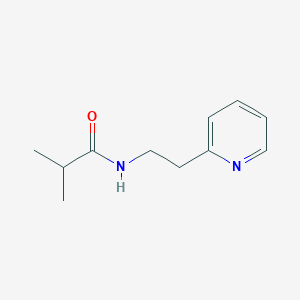
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide, also known as DTTCA, is a synthetic compound that has been recently studied for its potential applications in scientific research. DTTCA belongs to the thiochromene class of compounds and has been shown to have unique biochemical and physiological effects that make it an interesting target for further investigation.
作用機序
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide's mechanism of action is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is known to interact with various proteins and ion channels in the cell, which can affect cellular signaling pathways and ultimately lead to changes in physiological processes.
Biochemical and Physiological Effects
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide has been shown to have a number of biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of oxidative stress, and the promotion of cell survival. These effects are thought to be mediated through the sigma-1 receptor, although other mechanisms may also be involved.
実験室実験の利点と制限
One advantage of using N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide is its relatively low potency, which may make it less effective in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide. One area of interest is the development of more potent analogs of N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide that can be used in a wider range of experimental settings. Another area of interest is the investigation of N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide's potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide's mechanism of action and its effects on cellular signaling pathways.
合成法
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide can be synthesized through a multi-step process that involves the reaction of 2-methylpropanoic acid with thiochromene-4-carboxylic acid. The resulting intermediate is then treated with thionyl chloride to produce the corresponding acid chloride, which is then reacted with 2-amino-N-methylpropanamide to yield N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide.
科学的研究の応用
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-9(2)13(15)14-11-7-8-16-12-6-4-3-5-10(11)12/h3-6,9,11H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLUZJBCPVGFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCSC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Methylphenyl)methylsulfanyl]acetamide](/img/structure/B7463482.png)

![3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B7463490.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B7463500.png)
![[2-[2-(4-fluorobenzoyl)hydrazinyl]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7463513.png)
![2-[(4-Methylphenyl)methylsulfonyl]pyridine](/img/structure/B7463515.png)
![8-Methyl-3-[[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463525.png)

![8-Methyl-3-[[methyl-[(1-phenylpyrazol-4-yl)methyl]amino]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463538.png)

![(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463557.png)
![N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B7463564.png)